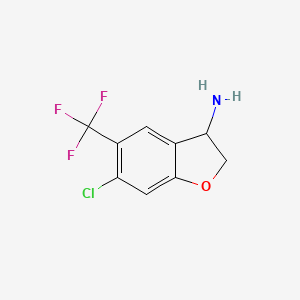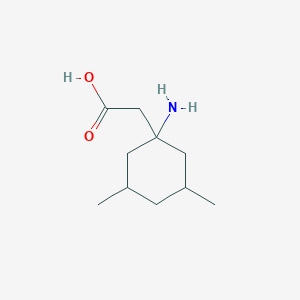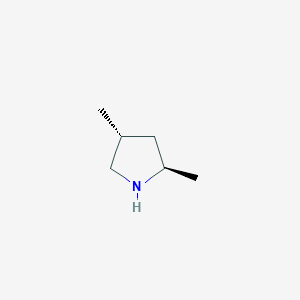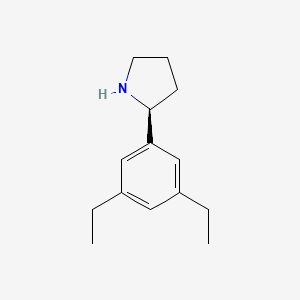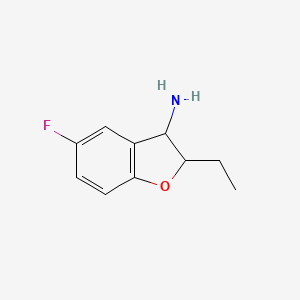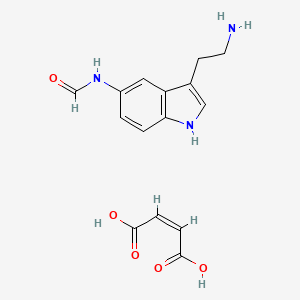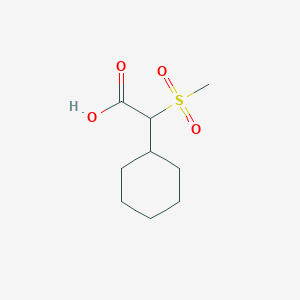
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and an aldehyde group at position 4 of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between benzyl azide and propargyl alcohol, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of copper(I) catalysts and mild temperatures to ensure high regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, and halides under basic or neutral conditions.
Major Products Formed:
Oxidation: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is primarily based on its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions and other biomolecules, modulating their function and activity .
類似化合物との比較
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the methyl group at position 5.
5-Methyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the benzyl group at position 1.
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the benzyl and methyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
1-benzyl-5-methyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c1-9-11(8-15)12-13-14(9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChIキー |
MTWYZKXGIGUIIR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13323634.png)
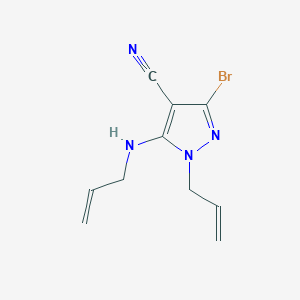
![(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene](/img/structure/B13323656.png)
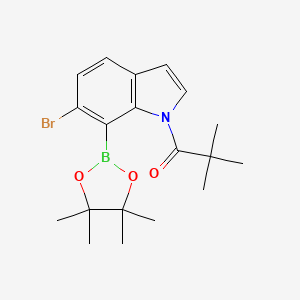
![(2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323661.png)
![(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13323671.png)
